(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Description
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a bromine atom, a dimethylamino group, and a cyano group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-5-4-6-16(9-13)22-19(24)15(12-21)10-14-7-8-18(23(2)3)17(20)11-14/h4-11H,1-3H3,(H,22,24)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHYHZSVLJHGW-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Piperidine or pyridine
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving:
- Catalysts: Transition metal catalysts
- Solvent: Green solvents like water or ethanol
- Temperature: Controlled temperature conditions
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[3-chloro-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
- (2Z)-3-[3-fluoro-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
- (2Z)-3-[3-iodo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide lies in its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The presence of the dimethylamino group also enhances its solubility and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
